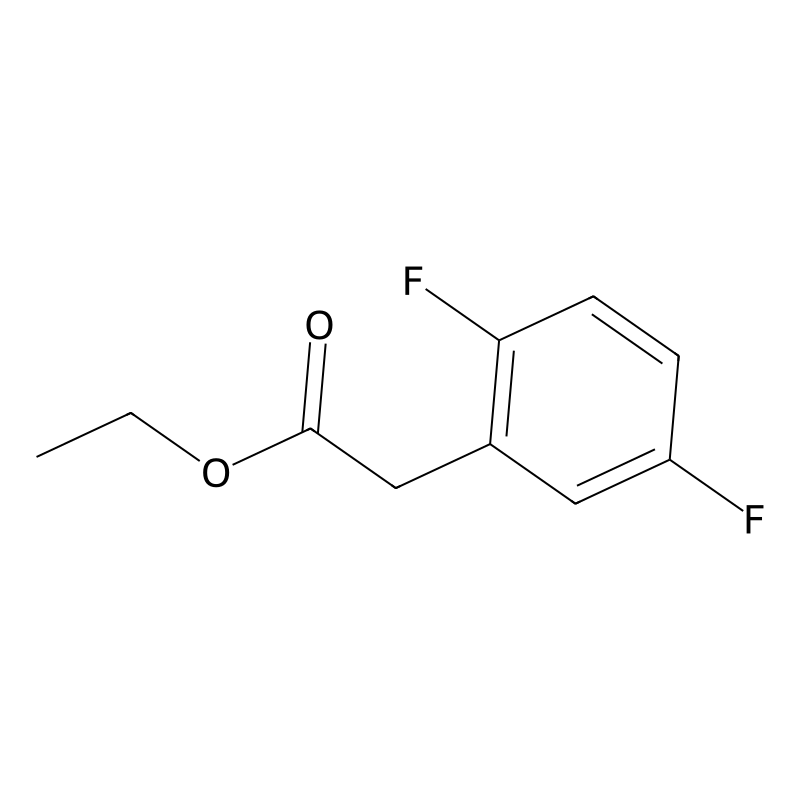

Ethyl 2-(2,5-difluorophenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(2,5-difluorophenyl)acetate is an organic compound characterized by the presence of an ethyl ester group attached to a 2,5-difluorophenyl ring. Its molecular formula is and it has a molecular weight of approximately 200.18 g/mol. The structure consists of an ethyl group () linked to an acetate group () and a phenyl ring that has two fluorine atoms substituting at the 2 and 5 positions, which are known to influence the compound's chemical properties significantly due to the electronegative nature of fluorine .

- Potential applications based on structure: The presence of the difluorophenyl group suggests potential applications in medicinal chemistry, as fluorine substitution can sometimes be used to improve the drug-like properties of molecules. However, further research is needed to explore this possibility.

- Limited commercial availability: Several chemical suppliers list Ethyl 2-(2,5-difluorophenyl)acetate in their catalogs, but there is no mention of its specific uses ( , ). This suggests that the compound is not yet widely used in research.

- Hydrolysis: In the presence of water, this compound can be hydrolyzed to yield the corresponding acid (2-(2,5-difluorophenyl)acetic acid) and ethanol.

- Saponification: Reacting with a strong base (like sodium hydroxide) leads to the formation of the sodium salt of the corresponding acid and ethanol.

- Transesterification: This reaction involves exchanging the ethyl group with another alcohol, yielding different esters .

The presence of fluorine in the aromatic ring may alter reaction rates and mechanisms compared to non-fluorinated analogs.

Synthesis methods for ethyl 2-(2,5-difluorophenyl)acetate typically involve:

- Esterification: The reaction between 2-(2,5-difluorophenyl)acetic acid and ethanol in the presence of an acid catalyst (such as sulfuric acid) can yield ethyl 2-(2,5-difluorophenyl)acetate.

- Fluorination: The introduction of fluorine atoms into the phenyl ring can be achieved through various methods such as electrophilic aromatic substitution or direct fluorination techniques .

While specific interaction studies for ethyl 2-(2,5-difluorophenyl)acetate are scarce, compounds with similar structures often undergo investigations to determine their interactions with biological receptors or enzymes. The unique electronic properties imparted by fluorine may enhance binding affinities or alter pharmacokinetic profiles compared to non-fluorinated counterparts .

Several compounds share structural similarities with ethyl 2-(2,5-difluorophenyl)acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-fluorophenyl)acetate | Contains one fluorine atom; different substitution pattern | |

| Ethyl 3-(3-fluorophenyl)acetate | Fluorine at a different position; alters reactivity | |

| Ethyl 4-(trifluoromethylphenyl)acetate | Contains trifluoromethyl group; significantly affects polarity | |

| Ethyl 4-methylphenyl acetate | Non-fluorinated analog; serves as a baseline for comparison |

Ethyl 2-(2,5-difluorophenyl)acetate is unique due to its specific fluorination pattern which may confer distinct chemical reactivity and biological properties compared to these similar compounds .